molecular formula C18H21FN6O4S B2632460 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide CAS No. 1173086-92-4

5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B2632460
CAS RN: 1173086-92-4
M. Wt: 436.46
InChI Key: UEPYMOIKXRPFQD-UHFFFAOYSA-N
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Description

The compound “5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidine ring, a morpholino group, a sulfonamide group, and a methoxy group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonamide group might participate in acid-base reactions, while the pyrazolo[3,4-d]pyrimidine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on its functional groups: for instance, it’s likely to be relatively polar due to the presence of the sulfonamide and morpholino groups, and it might have a relatively high molecular weight due to its complex structure.

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s designed as a drug, it might interact with biological targets such as enzymes or receptors, and its pyrazolo[3,4-d]pyrimidine core might play a key role in these interactions .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research might focus on optimizing its structure for better activity, studying its pharmacokinetics and pharmacodynamics, and eventually testing it in preclinical and clinical trials .

properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O4S/c1-28-15-3-2-13(19)10-16(15)30(26,27)23-4-5-25-18-14(11-22-25)17(20-12-21-18)24-6-8-29-9-7-24/h2-3,10-12,23H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPYMOIKXRPFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide

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